molecular formula C10H10N2O2S B1587676 PTH-serine CAS No. 5789-22-0

PTH-serine

Cat. No.: B1587676
CAS No.: 5789-22-0
M. Wt: 222.27 g/mol
InChI Key: HRXXSWPUYDARQL-UHFFFAOYSA-N
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Description

PTH-serine is an organic compound with a unique structure that includes a hydroxymethyl group, a phenyl group, and a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTH-serine typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This method ensures the formation of the desired compound with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

PTH-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and various metal catalysts.

    Reduction: Reagents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed

Mechanism of Action

The mechanism of action of PTH-serine involves its interaction with specific molecular targets and pathways. The compound can form high-affinity adducts with target proteins, altering their function and activity. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PTH-serine stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions.

Properties

IUPAC Name

5-(hydroxymethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-6-8-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5,8,13H,6H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXXSWPUYDARQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213360
Record name 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone
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URL https://comptox.epa.gov/dashboard/DTXSID101213360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5789-22-0
Record name 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5789-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC116496
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Record name 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone
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Record name 5-(hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is PTH-serine and how is it relevant to protein research?

A1: this compound is a derivative of the amino acid serine. It is generated during Edman degradation, a chemical process used to determine the amino acid sequence of a protein [, , ]. In this method, the protein's N-terminal amino acid reacts with phenylisothiocyanate, forming a PTH-amino acid (in this case, this compound if the terminal amino acid is serine), which is then cleaved and identified.

Q2: Can this compound be used to identify phosphorylation sites in proteins?

A2: Yes, analyzing this compound can help identify phosphorylation sites. During Edman degradation, phosphorylated serine residues will yield a different PTH derivative than non-phosphorylated serine. Researchers have used techniques like HPLC [] to distinguish between this compound and PTH-phosphoserine, pinpointing the exact location of phosphorylated serine residues within the protein sequence.

Q3: Are there any challenges in detecting this compound during sequencing?

A3: Yes, accurately quantifying this compound during Edman degradation can be challenging []. This is because the standard methods used for detection may not differentiate well between this compound and PTH-phosphoserine. This can complicate the analysis, particularly when trying to determine if a serine residue in a protein is phosphorylated or not.

Q4: What happens to this compound during acid hydrolysis?

A5: this compound is converted to alanine when hydrolyzed with boiling hydriodic acid []. This reaction is in contrast to hydrolysis with hydrochloric acid, where this compound degrades differently. This distinction is important for researchers using acid hydrolysis to analyze PTH-amino acids from Edman degradation, as the choice of acid will influence the final products and subsequent analysis.

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